1H-Indole-3-propanal, alpha-oxo-, one

Description

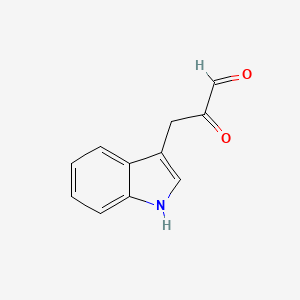

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-indol-3-yl)-2-oxopropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-7-9(14)5-8-6-12-11-4-2-1-3-10(8)11/h1-4,6-7,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSJINDOFUXATD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1h Indole 3 Propanal, Alpha Oxo , One and Analogous Alpha Keto Indole Systems

Direct Synthetic Routes

Direct synthetic routes offer efficient and often elegant strategies for the construction of α-keto indole (B1671886) systems. These methods typically involve the formation of the carbon chain and the introduction of the necessary functional groups in a concerted or sequential manner, starting from simple, readily available materials.

Multi-Component Reactions for Carbon Chain Elongation and Functionalization

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. nih.govnih.gov This approach is highly valued for its efficiency and sustainability. nih.gov In the context of indole chemistry, MCRs can be employed to rapidly assemble diverse indole-containing scaffolds. nih.govresearchgate.net For instance, a modular assembly of tetrahydrocarbolines has been achieved through an MCR involving 2- or 3-substituted indoles, formaldehyde (B43269), and amino hydrochlorides, showcasing the potential for rapid diversification of indole alkaloids. nih.gov While not directly yielding 1H-indole-3-propanal, alpha-oxo-, one, these MCRs provide a foundational strategy for elongating the carbon chain at the C3 position and introducing functionalities that can be further elaborated to the desired α-keto aldehyde.

A notable example involves the reaction of an indole, an aldehyde, and an amine in a cascade reaction, leading to the formation of complex indole structures. The mechanism often involves the formation of an iminium ion, which then reacts with the nucleophilic indole. nih.gov This strategy highlights the potential to introduce a three-carbon chain with appropriate functional groups that could be subsequently oxidized to the α-keto aldehyde.

Condensation Reactions Involving Indole Nucleophiles and Activated Carbonyls

The nucleophilic character of the indole C3 position allows for condensation reactions with activated carbonyl compounds, such as α-keto acids, to form new carbon-carbon bonds. nih.govacs.org This approach has been demonstrated in the synthesis of various indolyl carboxylic acids. For example, the reaction of indole with pyruvic acid can yield 2,2-bis(3,3'-indolyl)propionic acid. nih.gov This reaction is general for various α-keto acids and proceeds under mild conditions, suggesting its potential for in vivo relevance. nih.govacs.org

The general reaction between indoles and α-keto acids has been shown to be applicable to a range of substrates, including phosphoenolpyruvate, oxalacetic acid, α-ketoglutaric acid, α-ketobutyric acid, and phenylpyruvic acid. acs.org The initial step of these condensations is believed to be the acid-catalyzed addition of the indole to the carbonyl group of the α-keto acid. While these reactions typically yield α-indolyl carboxylic acids, the underlying principle of C-C bond formation between an indole and an α-keto carbonyl system is directly relevant to the synthesis of the target compound.

Formylation and Acylation Strategies at the Indole C3 Position

Formylation and acylation of the indole nucleus at the C3 position are fundamental transformations that provide key intermediates for the synthesis of more complex indole derivatives, including 1H-indole-3-propanal, alpha-oxo-, one. organic-chemistry.orgorganic-chemistry.orgacs.org

Formylation: The Vilsmeier-Haack reaction is a classic and highly efficient method for the C3-formylation of indoles, utilizing phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF). orgsyn.orgekb.eg This method is known for its high yields and the purity of the resulting indole-3-carboxaldehyde. ekb.eg More recently, greener and milder formylation methods have been developed. For example, an iron-catalyzed C3-selective formylation using formaldehyde and aqueous ammonia (B1221849) with air as the oxidant has been reported. organic-chemistry.org This method is advantageous as it avoids harsh reagents and is scalable. organic-chemistry.org Boron-based catalysts, such as boron trifluoride diethyl etherate (BF3·OEt2) with trimethyl orthoformate (TMOF) as the formyl source, also provide a practical and efficient route to C-formylindoles. acs.org

Acylation: Direct acylation at the C3 position can be achieved using acyl chlorides in the presence of a Lewis acid. organic-chemistry.org A general method employs diethylaluminum chloride (Et2AlCl) or dimethylaluminum chloride (Me2AlCl), which allows for the acylation of a broad range of indoles under mild conditions without the need for N-protection. organic-chemistry.org This is particularly useful for indoles that are sensitive to acidic or basic conditions. organic-chemistry.org These acylation methods provide a direct route to 3-acylindoles, which are precursors to the target α-keto aldehyde.

| Reagent/Catalyst | Substrate | Product | Yield (%) | Reference |

| FeCl3, Formaldehyde, NH3(aq), Air | Indole | Indole-3-carboxaldehyde | 93 | organic-chemistry.org |

| Et2AlCl, Acetyl Chloride | Indole | 3-Acetylindole | 86 | organic-chemistry.org |

| POCl3, DMF | Indole | Indole-3-carboxaldehyde | ~97 | orgsyn.org |

| BF3·OEt2, TMOF | Indole | Indole-3-carboxaldehyde | High | acs.org |

Selective Oxidation Approaches to Introduce Alpha-Oxo Functionality

Once a suitable three-carbon side chain is installed at the C3 position of the indole ring, the next critical step is the selective oxidation of the α-carbon to introduce the ketone functionality. Various oxidation methods can be employed depending on the nature of the substrate.

For instance, if the precursor is an indole-3-propanol derivative, oxidation to the corresponding aldehyde can be achieved using standard oxidizing agents. Subsequent α-oxidation to the keto-aldehyde can be more challenging due to the potential for over-oxidation or side reactions.

Indirect Synthetic Pathways via Precursor Functionalization

Indirect synthetic routes to 1H-indole-3-propanal, alpha-oxo-, one involve the modification of readily available indole precursors, such as indole-3-acetic acid and its derivatives.

Modifications of Indole-3-propanol and Indole-3-propanal

The synthesis of 1H-Indole-3-propanal, alpha-oxo-, one from indole-3-propanol or indole-3-propanal precursors represents a direct approach to this class of compounds. This typically involves the selective oxidation of the alcohol or aldehyde functionality.

The conversion of indole-3-propanol to the target α-ketoaldehyde would necessitate a two-step oxidation process. The primary alcohol would first be oxidized to the corresponding aldehyde, indole-3-propanal. Subsequently, the α-carbon would be oxidized to a ketone. While direct conversion of an unactivated methylene (B1212753) to a ketone adjacent to an aldehyde is challenging, stepwise approaches are more common. For instance, the oxidation of indole-3-acetic acid by peroxidase enzymes has been studied, providing a model for the enzymatic oxidation of indole derivatives. nih.gov In a chemical synthesis context, a common strategy involves the oxidation of an alcohol to an aldehyde, followed by a separate oxidation of the α-position.

Alternatively, starting from indole-3-propanal, the focus would be on the selective oxidation of the α-methylene group. This transformation can be accomplished using various oxidizing agents. A related biotransformation is the conversion of indole-3-acetonitrile (B3204565) to indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH), catalyzed by cytochrome P450 enzymes. nih.gov Furthermore, aldehyde oxidases are known to convert aldehydes into their corresponding carboxylic acids, as seen in the oxidation of indole-3-acetaldehyde to indole-3-acetic acid. nih.gov While not a direct synthesis of an α-ketoaldehyde, these biological examples illustrate the enzymatic machinery available for the oxidation of indole side chains. In a laboratory setting, reagents like selenium dioxide (SeO2) are traditionally used for the α-oxidation of aldehydes and ketones.

A plausible synthetic route starting from indole-3-propanal could involve protection of the aldehyde group, followed by oxidation of the α-carbon and subsequent deprotection. Another approach could be the direct oxidation of indole-3-propanal using a suitable modern oxidizing agent that selectively targets the α-methylene position. The biosynthesis of indole-3-carbaldehyde from L-tryptophan by bacteria like Escherichia coli also highlights the biological relevance of these transformations. ekb.eg

Utility of Indole-3-glyoxylyl Chloride as a Synthetic Intermediate

Indole-3-glyoxylyl chloride is a highly versatile and reactive intermediate for the synthesis of a wide array of indole derivatives, including α-keto amides, esters, and other related structures. sigmaaldrich.comchemicalbook.comnih.gov Its utility stems from the presence of the highly electrophilic acid chloride, which readily reacts with various nucleophiles.

The preparation of indole-3-glyoxylyl chloride typically involves the reaction of indole with oxalyl chloride. nih.gov This intermediate can then be reacted in situ or isolated before further use. A common application is the synthesis of indole-3-glyoxylamides through the reaction of indole-3-glyoxylyl chloride with primary or secondary amines. nih.govacs.orgajprd.comnih.govnih.gov This reaction is often carried out in a suitable solvent like tetrahydrofuran (B95107) (THF), which aids in the solubility of the reactants and products. acs.org

The reaction of indole-3-glyoxylyl chloride with tryptamine (B22526) and its derivatives leads to the formation of bis(indolyl)glyoxylamides, which have been investigated for their biological activities. nih.gov This approach allows for the rapid diversification of the final products by simply varying the amine component used in the reaction. The synthesis of these compounds can be performed in a sequential one-pot fashion, where the in situ generated indole-3-glyoxylyl chloride is directly treated with the amine, leading to high yields of the desired products. nih.gov

Beyond amines, other nucleophiles can also be employed. For instance, reaction with alcohols would yield the corresponding indole-3-glyoxylic acid esters. This reactivity makes indole-3-glyoxylyl chloride a cornerstone for building complex molecular architectures centered on the indole scaffold.

| Nucleophile | Product Class | Significance/Application | Reference |

|---|---|---|---|

| Primary/Secondary Amines | Indole-3-glyoxylamides | Leads for anticancer, antiprion, and anti-HIV agents | acs.orgajprd.comnih.govnih.gov |

| Tryptamines | Bis(indolyl)glyoxylamides | Investigated for antibacterial and anticancer activities | nih.gov |

| Alcohols | Indole-3-glyoxylic acid esters | General synthetic intermediates | sigmaaldrich.com |

| Arylamines | N-Aryl Indole-3-glyoxylamides | Potent antiprion agents | acs.org |

Catalytic Approaches in Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to enhance reaction efficiency, control stereochemistry, and adhere to the principles of green chemistry. The synthesis of indole-based compounds, including α-keto systems, has significantly benefited from these advancements.

Organocatalytic Methods for Stereoselective Synthesis

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules without the need for metal catalysts. nih.govoup.com This is particularly relevant for the synthesis of biologically active compounds where specific stereoisomers are often responsible for the desired therapeutic effects. In the context of indole chemistry, organocatalysis has been successfully applied to a variety of asymmetric transformations. nih.govoup.comrsc.org

The development of chiral amines and Brønsted acids as catalysts has enabled the enantioselective functionalization of the indole nucleus. organic-chemistry.org For example, chiral imidazolidinones have been used to catalyze the asymmetric alkylation of indoles with α,β-unsaturated aldehydes. nih.gov These reactions proceed with high enantioselectivity and have been applied to the synthesis of complex indole alkaloids. oup.com

While the direct organocatalytic asymmetric synthesis of 1H-Indole-3-propanal, alpha-oxo-, one is not extensively documented, related transformations provide a strong foundation for future research. For instance, the enantioselective construction of 6-(indole-2-yl)-3,4-dihydropyran-2-one skeletons has been achieved through N-heterocyclic carbene (NHC)-catalyzed asymmetric [3 + 3] cycloaddition reactions. oaepublish.comnih.gov These methods demonstrate the potential of organocatalysis to create complex chiral heterocycles containing the indole motif with excellent stereocontrol. The strategies developed for the organocatalytic asymmetric dearomatization of indole derivatives also offer a pathway to enantioenriched indoline (B122111) and indolenine frameworks, which can be further functionalized. rsc.orgresearchgate.net

Transition Metal-Catalyzed Reactions for C-C and C-X Bond Formation

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high efficiency and selectivity. thieme-connect.commdpi.comresearchgate.netrsc.org In the synthesis of complex indole systems, catalysts based on palladium, rhodium, cobalt, and copper are widely used. thieme-connect.commdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Suzuki reactions, are frequently employed for the functionalization of the indole core. mdpi.com For example, the Sonogashira coupling of 2-haloanilines with terminal alkynes, followed by cyclization, provides a direct route to substituted indoles. mdpi.com Similarly, palladium-catalyzed intramolecular oxidative C-H functionalization offers an efficient pathway to various indole derivatives. mdpi.com

Rhodium catalysts have proven effective in the C-H activation and annulation of indoles, allowing for the construction of fused polycyclic systems. nih.gov Cobalt, being a more earth-abundant and less toxic metal, has also gained attention as a catalyst for indole synthesis. mdpi.comacs.org Cobalt-catalyzed reactions have been developed for the indolization of nitrones and the cyclization of ureas and alkynes to form the indole nucleus. mdpi.com

These transition metal-catalyzed methods provide powerful tools for the construction of the core indole structure and for the introduction of various substituents, which are essential steps in the total synthesis of complex, naturally occurring indole alkaloids and their analogs.

| Catalyst System | Reaction Type | Application | Reference |

|---|---|---|---|

| Palladium | Sonogashira Coupling | Synthesis of indoles from 2-haloanilines and alkynes | mdpi.com |

| Palladium | Intramolecular C-H Functionalization | Synthesis of 1-N-aryl/NH-2-(het)aryl/alkyl-3-cyano/aroylindoles | mdpi.com |

| Rhodium | C-H Activation/Annulation | Synthesis of indole-fused polycycles | nih.gov |

| Cobalt | Indolization with Nitrones | Construction of the indole nucleus | mdpi.com |

| Cobalt | Cross-dehydrogenative Coupling | Synthesis of indoles from ortho-alkenylanilines | mdpi.com |

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ingentaconnect.comresearchgate.net In the synthesis of indole derivatives, several green approaches have been developed.

Microwave-assisted synthesis has emerged as a particularly effective technique, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. tandfonline.comtandfonline.comresearchgate.net The use of microwave irradiation has been successfully applied to various indole syntheses, including the Bischler indole synthesis. organic-chemistry.org Solvent-free reaction conditions, or the use of environmentally benign solvents like water or ethanol (B145695), are other key aspects of green synthetic design for indole compounds. ingentaconnect.comresearchgate.net

The development of reusable catalysts, such as nanocatalysts and solid-supported catalysts, also contributes to the greening of indole synthesis. ingentaconnect.comresearchgate.net These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. Multicomponent reactions, which allow for the synthesis of complex molecules in a single step from three or more starting materials, are inherently atom-economical and align well with the principles of green chemistry. ingentaconnect.com

Purification and Isolation Techniques in Academic Research Settings

The purification and isolation of indole compounds from reaction mixtures or natural sources are critical steps to obtain pure substances for characterization and further studies. A variety of chromatographic techniques are commonly employed in academic research settings for this purpose.

Column chromatography is a fundamental technique for the purification of indole derivatives. Silica gel is a common stationary phase, and a gradient of solvents, such as dichloromethane (B109758) and methanol, can be used to elute compounds with different polarities. mdpi.com For the purification of alkaloids, the pH of the eluent may be adjusted to optimize separation. mdpi.com Aluminum oxide column chromatography has also been effectively used for the purification of indole alkaloids. tandfonline.com

High-performance liquid chromatography (HPLC) is a powerful tool for both the analysis and preparative separation of indole compounds. nih.govresearchgate.net Reversed-phase HPLC, often with a C18 column, is widely used. nih.govresearchgate.net The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. tandfonline.comnih.gov Ion-pair reagents can be added to the mobile phase to improve the separation of ionic indole alkaloids. researchgate.net

For the separation of complex mixtures of alkaloids, specialized techniques like pH-zone-refining counter-current chromatography (pH-ZRCCC) can be employed. nih.gov This technique separates compounds based on their pKa values and partition coefficients in a biphasic solvent system. The fractions obtained from CCC can be further purified by preparative HPLC to yield highly pure compounds. nih.gov

Reactivity and Reaction Mechanisms of 1h Indole 3 Propanal, Alpha Oxo , One

Reactivity of the Aldehyde Group

Aldehydes are among the most reactive carbonyl compounds, a characteristic attributed to both steric and electronic factors. The aldehyde carbonyl carbon in 3-(1H-indol-3-yl)-2-oxopropanal is less sterically hindered and more electrophilic compared to the adjacent ketone carbonyl, making it the primary site for nucleophilic attack. ncert.nic.inlibretexts.orglibretexts.org

Nucleophilic Addition Reactions

The quintessential reaction of aldehydes is nucleophilic addition. ncert.nic.inbritannica.com This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. ncert.nic.inlibretexts.org Subsequent protonation yields an alcohol. Due to the higher reactivity of the aldehyde, selective reaction at this site is often achievable. ncert.nic.in

A variety of nucleophiles can add to the aldehyde group, as summarized in the table below.

| Nucleophile (Reagent) | Product Class | Specific Product Example |

| Hydride ion (:H⁻) (from NaBH₄, LiAlH₄) | Primary Alcohol | 3-(1H-indol-3-yl)propane-1,2-diol |

| Organometallic Reagents (e.g., CH₃MgBr, PhLi) | Secondary Alcohol | 1-(3-(1H-indol-3-yl)-2-oxopropyl)ethanol |

| Cyanide ion (:CN⁻) (from HCN, KCN) | Cyanohydrin | 2-hydroxy-3-(1H-indol-3-yl)-2-oxobutanenitrile |

This table illustrates the expected products from the nucleophilic addition to the aldehyde group of 3-(1H-indol-3-yl)-2-oxopropanal.

The mechanism proceeds via the nucleophile attacking the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate which is then protonated. libretexts.org

Condensation Reactions (e.g., Schiff Base Formation)

Aldehydes readily undergo condensation reactions with primary amines to form imines, also known as Schiff bases. libretexts.org This reaction is a nucleophilic addition-elimination process, typically catalyzed by acid. ncert.nic.inrsc.org The reaction begins with the nucleophilic attack of the amine on the aldehyde carbonyl to form a carbinolamine intermediate. This is followed by the acid-catalyzed elimination of a water molecule to yield the final imine product. ncert.nic.injackwestin.com

The general reaction is: R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O

| Primary Amine | Product Class | Specific Product Example |

| Aniline (C₆H₅NH₂) | N-phenyl imine | N-((3-(1H-indol-3-yl)-2-oxopropylidene))aniline |

| Benzylamine (C₆H₅CH₂NH₂) | N-benzyl imine | N-benzyl-1-(3-(1H-indol-3-yl)-2-oxopropyl)methanimine |

| Hydroxylamine (NH₂OH) | Oxime | 3-(1H-indol-3-yl)-2-oxopropanal oxime |

This table provides examples of Schiff bases formed from the reaction of 3-(1H-indol-3-yl)-2-oxopropanal with various primary amines.

Reductions and Oxidations to Related Alcohol and Acid Derivatives

The aldehyde group can be selectively reduced or oxidized due to its distinct reactivity compared to the ketone group.

Reduction: Aldehydes are readily reduced to primary alcohols. britannica.com Common reducing agents like sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄) can accomplish this transformation by acting as a source of hydride ions (H⁻). chemistrysteps.comchemguide.co.uk Given that aldehydes are generally more reactive than ketones, careful selection of the reducing agent and reaction conditions (e.g., using NaBH₄ at low temperatures) can achieve selective reduction of the aldehyde in the presence of the ketone, yielding 1-hydroxy-3-(1H-indol-3-yl)propan-2-one. libretexts.org Stronger reducing conditions would likely reduce both carbonyls to form 3-(1H-indol-3-yl)propane-1,2-diol.

Oxidation: A key difference between aldehydes and ketones is their susceptibility to oxidation; aldehydes are easily oxidized to carboxylic acids, while ketones are generally resistant under mild conditions. libretexts.orglibretexts.org This allows for the selective transformation of the aldehyde group in 3-(1H-indol-3-yl)-2-oxopropanal. Mild oxidizing agents, such as Tollens' reagent ([Ag(NH₃)₂]⁺) or Fehling's solution, can be used. libretexts.org The oxidation of the aldehyde with a stronger oxidant like chromic acid would yield 3-(1H-indol-3-yl)-2-oxopropanoic acid. libretexts.org

| Transformation | Reagent(s) | Product |

| Selective Reduction | NaBH₄ (controlled) | 1-hydroxy-3-(1H-indol-3-yl)propan-2-one |

| Full Reduction | LiAlH₄ or H₂/Catalyst | 3-(1H-indol-3-yl)propane-1,2-diol |

| Oxidation | Tollens' Reagent, CrO₃ | 3-(1H-indol-3-yl)-2-oxopropanoic acid |

This table summarizes the selective reduction and oxidation reactions of the aldehyde group in 3-(1H-indol-3-yl)-2-oxopropanal.

Reactivity of the Alpha-Oxo (Ketone) Group

The internal ketone group, while less reactive than the terminal aldehyde, possesses its own unique chemical characteristics, primarily influenced by the adjacent methylene (B1212753) group attached to the indole (B1671886) ring.

Keto-Enol Tautomerism and its Influence on Reactivity

Carbonyl compounds that have a hydrogen atom on the adjacent carbon (the α-carbon) can exist as an equilibrium mixture of two constitutional isomers, known as the keto and enol tautomers. britannica.comlibretexts.org This process, called keto-enol tautomerism, involves the migration of a proton and the shifting of a pi bond. fiveable.me The interconversion can be catalyzed by either acid or base. masterorganicchemistry.com

For 3-(1H-indol-3-yl)-2-oxopropanal, the keto form is in equilibrium with its enol tautomer. The enol form is characterized by a carbon-carbon double bond and a hydroxyl group. fiveable.me While the keto form is generally more stable for simple ketones, the enol form can be stabilized by factors such as conjugation or intramolecular hydrogen bonding. masterorganicchemistry.comlibretexts.org The enol tautomer is a key intermediate, acting as a carbon nucleophile in reactions such as alpha-halogenation and aldol (B89426) condensations. msu.edulibretexts.org

Nucleophilic Attack at the Ketone Carbonyl

While the aldehyde is the preferred site for nucleophilic attack, reactions at the ketone carbonyl are also possible. Generally, for a reaction to occur selectively at the ketone, the more reactive aldehyde group must first be protected. For example, the aldehyde can be selectively converted into an acetal, which is stable under basic or nucleophilic conditions. Subsequent attack by a nucleophile, such as a Grignard reagent, on the ketone carbonyl would then be possible. Deprotection of the acetal would regenerate the aldehyde functionality.

Alternatively, the inherent electronic and steric differences might be exploited under specific conditions. Aldehydes are more reactive than ketones primarily because they have only one alkyl group attached to the carbonyl carbon, making them less sterically hindered and the carbonyl carbon more electrophilic. ncert.nic.inlibretexts.org Therefore, a bulky nucleophile might show some preference for the less-hindered aldehyde, but achieving high selectivity for the more-hindered ketone without protecting the aldehyde is synthetically challenging.

Intramolecular Cyclization Pathways

The structure of 1H-Indole-3-propanal, alpha-oxo-, one is conducive to various intramolecular cyclization reactions, leading to the formation of fused polycyclic systems. The proximity of the reactive dicarbonyl side chain to the nucleophilic indole nucleus allows for several potential cyclization pathways. These reactions can be promoted by acid, base, or transition-metal catalysis.

One potential pathway involves the nucleophilic attack of the indole nitrogen (N1) or the C2 position onto one of the carbonyl carbons. For instance, under acidic conditions, protonation of a carbonyl oxygen would enhance the electrophilicity of the carbonyl carbon, facilitating an intramolecular Friedel-Crafts-type reaction or a Pictet-Spengler-like cyclization. Transition-metal catalysts, particularly palladium, have been widely used to facilitate the intramolecular cyclization of functionalized indoles to form tricyclic indole skeletons. encyclopedia.pub Such methodologies could potentially be applied to 1H-Indole-3-propanal, alpha-oxo-, one to construct novel fused systems. For example, a palladium-catalyzed process could enable the formation of a bond between C2 of the indole and the side chain. organic-chemistry.org

Below is a table outlining potential intramolecular cyclization products from 1H-Indole-3-propanal, alpha-oxo-, one under different catalytic conditions.

| Catalyst/Conditions | Attacking Site | Electrophilic Site | Potential Product Class |

| Acid (e.g., TFA) | Indole C2 | α-Keto Carbonyl | Fused Pyrrolo[1,2-a]indole derivative |

| Base (e.g., NaH) | Indole N1 | Propanal Carbonyl | Fused Diazepin-indole derivative |

| Palladium Catalyst | Indole C2 | Propanal Carbonyl | Fused Pyridino[1,2-a]indole derivative |

These intramolecular cyclizations are valuable for rapidly building molecular complexity from a relatively simple starting material. encyclopedia.pub The specific outcome would depend heavily on the reaction conditions employed, including the choice of catalyst, solvent, and temperature.

Role of the Indole Nucleus in Directing Reactivity

Electrophilic Aromatic Substitution on the Indole Ring

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of indoles. wikipedia.orgmasterorganicchemistry.com The indole ring is significantly more reactive than benzene (B151609) towards electrophiles. nih.gov This high reactivity is due to the ability of the nitrogen atom to donate its lone pair of electrons into the ring system, stabilizing the intermediate cation (arenium ion) formed during the substitution.

Typically, electrophilic substitution on an unsubstituted indole occurs preferentially at the C3 position. nih.govic.ac.uk However, in 1H-Indole-3-propanal, alpha-oxo-, one, the C3 position is already substituted. The alpha-oxo-propanal side chain is strongly electron-withdrawing due to the two carbonyl groups. This substituent deactivates the pyrrole (B145914) part of the indole nucleus, making further electrophilic substitution on this ring less favorable. Consequently, electrophilic attack is more likely to occur on the benzene portion of the indole nucleus, typically at the C4 or C6 positions. The precise position of substitution would be influenced by steric factors and the specific electrophile used.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride with a Lewis acid catalyst. nih.gov

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the indole ring can act as a nucleophile, participating in N-alkylation and N-acylation reactions. nih.govnih.gov These reactions typically require the deprotonation of the N-H group with a base to form the more nucleophilic indolide anion.

N-Alkylation: This is commonly achieved by treating the indole with a base such as sodium hydride (NaH) followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl bromide). mdpi.comyoutube.com The reaction proceeds via an SN2 mechanism.

N-Acylation: Similarly, N-acylation can be accomplished by reacting the indolide anion with an acylating agent like an acyl chloride or an acid anhydride. nih.gov Dehydrogenative coupling reactions catalyzed by transition metals also provide a route to N-acylated indoles directly from alcohols. nih.gov

The presence of the C3-substituent in 1H-Indole-3-propanal, alpha-oxo-, one is not expected to significantly hinder these reactions at the distal nitrogen atom. However, the choice of base and reaction conditions is crucial to avoid competing reactions at the α-carbon of the dicarbonyl side chain, which is also acidic.

Influence of Substituents on Reaction Selectivity

Substituents on the indole ring have a profound effect on the rate and regioselectivity of its reactions. mdpi.com These effects can be broadly categorized as electronic and steric.

Electronic Effects: Electron-donating groups (EDGs) such as alkyl, alkoxy (-OR), or amino (-NR2) groups increase the electron density of the indole ring, activating it towards electrophilic substitution and generally directing incoming electrophiles to the pyrrole ring. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2), cyano (-CN), or carbonyl (-COR) groups decrease the ring's electron density, deactivating it towards electrophiles. nih.gov The alpha-oxo-propanal group is a strong EWG, thus deactivating the indole nucleus of the title compound.

Steric Effects: Bulky substituents can hinder the approach of reagents to nearby positions, influencing the regioselectivity of a reaction. For example, a large group at C3 would sterically disfavor substitution at the C2 and C4 positions.

The following table summarizes the general influence of substituents on the electrophilic substitution of indoles.

| Substituent Type | Position | Effect on Reactivity | Typical Directing Effect |

| Electron-Donating (e.g., -OCH3) | C5 | Activating | C4, C6 |

| Electron-Withdrawing (e.g., -NO2) | C5 | Deactivating | C7 |

| alpha-oxo-propanal | C3 | Deactivating | C4, C6 |

| Halogen (e.g., -Cl) | C5 | Deactivating (Inductive), Activating (Resonance) | C4, C6 |

Cascade and Domino Reactions Incorporating the Compound

The multiple reactive centers in 1H-Indole-3-propanal, alpha-oxo-, one make it an ideal substrate for cascade (or domino) reactions. These reactions involve a sequence of two or more bond-forming transformations that occur under the same reaction conditions without isolating intermediates, leading to a rapid increase in molecular complexity. rsc.org

A hypothetical cascade reaction could involve an initial reaction at one of the carbonyl groups, followed by one or more intramolecular cyclizations. For example, a three-component reaction between 1H-Indole-3-propanal, alpha-oxo-, one, an amine, and an activated alkyne could proceed through an initial condensation of the amine with the aldehyde, followed by a Michael addition to the alkyne, and a subsequent intramolecular cyclization involving the indole nucleus to form a complex polycyclic heteroaromatic system. Such strategies are highly valued in organic synthesis for their efficiency. researchgate.netresearchgate.net

Formation of Heterocyclic Rings from the Compound as a Synthon

A synthon is a conceptual unit within a molecule that can be formed by a known synthetic operation. 1H-Indole-3-propanal, alpha-oxo-, one, with its 1,2-dicarbonyl functionality, is a powerful C3-synthon for the synthesis of various other heterocyclic rings. The dicarbonyl moiety can react with a wide range of binucleophiles to form five- or six-membered rings. nih.gov

This approach, known as condensation chemistry, is a classic and reliable method for heterocycle synthesis. The table below illustrates several types of heterocyclic rings that could be synthesized from 1H-Indole-3-propanal, alpha-oxo-, one.

| Binucleophilic Reagent | Resulting Heterocyclic Ring |

| Hydrazine (H2N-NH2) | Pyridazine |

| Phenylhydrazine (Ph-NH-NH2) | N-Phenylpyridazine |

| Hydroxylamine (H2N-OH) | Pyridoxazine |

| Urea (H2N-CO-NH2) | Pyrimidinone |

| 1,2-Phenylenediamine | Quinoxaline |

| Amidines (R-C(=NH)NH2) | Pyrimidine |

These reactions would typically yield heterocycles attached to the indole C3 position via a methylene linker, providing a diverse library of complex indole derivatives for various applications.

Enzymatic Transformations and Biosynthetic Considerations

Role in Tryptophan Metabolism Pathways

IPyA is a key branching point in several tryptophan-dependent metabolic pathways. Its formation and subsequent conversion are tightly regulated processes involving a variety of enzymes.

In the realm of microbiology, particularly within the gut microbiome, indole-3-pyruvic acid is a pivotal intermediate in the breakdown of dietary tryptophan. nih.govnih.gov Gut microbes that possess aromatic amino acid aminotransferases can convert tryptophan into IPyA. nih.gov This initiates a cascade of reactions leading to a variety of indole (B1671886) derivatives. nih.gov For instance, certain bacteria, such as Clostridium sporogenes, metabolize tryptophan to IPyA, which is then successively converted into other significant metabolites. nih.gov

The microbial catabolism of IPyA can proceed through several branches:

Reductive Pathway : IPyA can be reduced to form indole-3-lactic acid (ILA). nih.govoup.com ILA can be further metabolized into indole-3-propionic acid (IPA). nih.govnih.gov

Decarboxylation Pathway : Alternatively, IPyA can be decarboxylated to produce indole-3-acetaldehyde (IAAld). nih.gov This aldehyde is then typically oxidized to generate the widely recognized phytohormone, indole-3-acetic acid (IAA). nih.gov

These microbially-produced indole derivatives are found in circulation and feces and are considered important signaling molecules that contribute to intestinal homeostasis. nih.gov

The predominant metabolic flux involving IPyA and indole-3-acetaldehyde (IAAld) is the irreversible decarboxylation of IPyA to form IAAld. nih.govmdpi.com However, the formation of IPyA primarily stems from the transamination of tryptophan, a reaction catalyzed by tryptophan aminotransferases like TAA1/TARs in plants. nih.govnih.gov Research has shown that this aminotransferase activity can be reversible, allowing the enzyme to convert IPyA back to tryptophan in the presence of an amino donor. nih.gov The direct enzymatic conversion of indole-3-acetaldehyde back to indole-3-pyruvic acid is not a commonly reported or central metabolic pathway. Instead, IAAld serves as a key downstream intermediate, being oxidized to indole-3-acetic acid (IAA) or reduced to indole-3-ethanol (tryptophol). nih.govplos.org The instability of both IPyA and IAAld means they are often detected in biological samples as their more stable derivatives, indole-3-lactic acid (ILA) and tryptophol (B1683683) (TOL), respectively. plos.orgnih.gov

Biotransformation Studies in Model Organisms (e.g., plants, microorganisms)

The indole-3-pyruvic acid pathway has been extensively studied in various model organisms, revealing its conserved nature across different kingdoms.

Microorganisms: Many bacteria and fungi utilize the IPyA pathway to produce IAA. nih.govmdpi.com

Enterobacter cloacae : This plant growth-promoting rhizobacterium possesses a well-characterized indolepyruvate decarboxylase (IpdC) that is key to its IAA production. nih.govnih.gov

Azospirillum brasilense : This bacterium also uses the IPyA pathway as its major route for IAA biosynthesis, with indole-3-pyruvate decarboxylase being the rate-limiting enzyme. researchgate.net

Neurospora crassa : This non-pathogenic fungus produces IAA via the IPyA pathway. Functional characterization has identified genes for tryptophan aminotransferase and indole-3-pyruvate decarboxylase in its genome. plos.orgnih.gov Studies with knockout strains confirmed that deleting the decarboxylase gene blocks the conversion of IPyA to IAAld. nih.gov

The table below summarizes key enzymes in the IPyA pathway found in model microorganisms.

| Organism | Enzyme | Gene | Substrate | Product | Pathway Step | Reference |

| Enterobacter cloacae | Indolepyruvate Decarboxylase | ipdC | Indole-3-pyruvic acid | Indole-3-acetaldehyde | Decarboxylation | nih.gov, uniprot.org, nih.gov |

| Azospirillum brasilense | Indole-3-pyruvate Decarboxylase | ipdC | Indole-3-pyruvic acid | Indole-3-acetaldehyde | Decarboxylation | researchgate.net |

| Neurospora crassa | Indole-3-pyruvate Decarboxylase | cfp | Indole-3-pyruvic acid | Indole-3-acetaldehyde | Decarboxylation | nih.gov, plos.org |

| Pseudomonas syringae | Aldehyde Dehydrogenase | aldA, aldB | Indole-3-acetaldehyde | Indole-3-acetic acid | Oxidation | nih.gov |

Plants: The IPyA pathway is considered the main route for auxin (IAA) biosynthesis in plants. jircas.go.jpoup.com The process involves two primary enzymatic steps:

This two-step pathway is highly conserved across the plant kingdom. nih.gov Studies in Arabidopsis thaliana have shown that the activity of TAA1 is subject to negative feedback regulation by its product, IPyA. nih.govnih.gov This regulatory mechanism, which involves both competitive inhibition and the reversibility of the TAA1 reaction, ensures that IPyA levels are kept low, preventing its non-enzymatic conversion and maintaining metabolic homeostasis. nih.gov

The table below outlines the core enzymes of the plant IPyA pathway.

| Organism | Enzyme Family | Substrate | Product | Pathway Step | Reference |

| Arabidopsis thaliana | TAA1/TARs | L-Tryptophan | Indole-3-pyruvic acid | Transamination | jircas.go.jp, nih.gov |

| Arabidopsis thaliana | YUCCA (YUCs) | Indole-3-pyruvic acid | Indole-3-acetic acid | Oxidative Decarboxylation | jircas.go.jp, nih.gov |

| Zea mays | Aldehyde Oxidase (zmAO-1) | Indole-3-acetaldehyde | Indole-3-acetic acid | Oxidation (downstream) | tandfonline.com |

Regio- and Stereoselectivity in Biocatalytic Processes

The enzymatic transformations involving 1H-Indole-3-propanal, alpha-oxo-, more commonly known as indole-3-pyruvic acid (IPyA), are characterized by a high degree of regio- and stereoselectivity. These selective processes are fundamental to the compound's role as a key intermediate in the biosynthesis of indole-3-acetic acid (IAA), a major plant auxin, in a wide range of organisms including plants, bacteria, and fungi. ebi.ac.uknih.govnih.govcapes.gov.brnih.gov The primary enzymes governing the fate of IPyA are tryptophan aminotransferases, indolepyruvate decarboxylases, and various reductases, each exhibiting distinct substrate and product specificities.

The biosynthesis of IPyA itself is a highly selective process. In plants and many bacteria, the initial step in the IPyA pathway is the conversion of L-tryptophan to IPyA, a reaction catalyzed by tryptophan aminotransferases (TAA/TAR). ebi.ac.uknih.govuniprot.orgnih.gov These enzymes exhibit a strong preference for the L-enantiomer of tryptophan, demonstrating a high degree of stereoselectivity. For instance, the TAA1 enzyme from Arabidopsis thaliana is known to specifically act on L-tryptophan. uniprot.org While it can also process other amino acids like phenylalanine, tyrosine, and leucine, its primary role in auxin biosynthesis underscores its specificity for tryptophan. uniprot.org This initial stereoselective step is crucial in directing the metabolic flow towards the biosynthesis of biologically active IAA.

Once formed, IPyA is a substrate for indolepyruvate decarboxylase (IPDC), which catalyzes its decarboxylation to indole-3-acetaldehyde. wwpdb.orgnih.govnih.gov This enzymatic step is highly specific for IPyA. Studies on IPDC from Enterobacter cloacae have shown that the enzyme has a very high affinity for IPyA, with a Michaelis constant (Km) value of 15 µM. nih.gov In contrast, its affinity for pyruvic acid is significantly lower, with a Km of 2.5 mM. nih.gov The enzyme shows no detectable activity with other substrates such as L-tryptophan, indole-3-lactic acid, or β-phenylpyruvic acid, highlighting its pronounced substrate regioselectivity. nih.gov The crystal structure of IPDC from Enterobacter cloacae (PDB ID: 1OVM) reveals a homotetrameric assembly with a thiamine (B1217682) diphosphate-binding fold, providing a structural basis for its substrate specificity and catalytic mechanism. ebi.ac.ukwwpdb.orgresearchgate.net

In addition to its conversion to indole-3-acetaldehyde, IPyA can be stereoselectively reduced to form indole-3-lactic acid (ILA). This transformation is catalyzed by various reductases found in a range of microorganisms, including bifidobacteria. nih.govgoogle.com Strains of bifidobacteria, particularly those isolated from human infants, are known to produce ILA as their sole tryptophan metabolite. nih.gov This indicates a high degree of regioselectivity in the enzymatic machinery of these bacteria, which directs the metabolism of tryptophan exclusively towards the production of ILA. The stereochemistry of the resulting ILA can vary depending on the specific reductase involved, leading to the formation of either D- or L-ILA. This stereoselective reduction is a significant branch in the metabolism of IPyA, leading to a compound with its own distinct biological activities. nih.govmdpi.com

The subsequent enzymatic steps in the IAA biosynthesis pathway also exhibit selectivity. The conversion of indole-3-acetaldehyde to IAA is catalyzed by aldehyde dehydrogenases. In Neurospora crassa, a double knockout of aldehyde dehydrogenase genes significantly reduces IAA production, demonstrating the importance of this specific enzymatic conversion. nih.gov Furthermore, in plants, the YUCCA family of flavin monooxygenases can directly convert IPyA to IAA. nih.govnih.govmdpi.com This reaction is a key rate-limiting step and is characterized by its specificity for IPyA as a substrate. nih.gov

The tables below summarize the key enzymatic transformations of 1H-Indole-3-propanal, alpha-oxo- (indole-3-pyruvic acid) and the selectivity of the enzymes involved.

Table 1: Key Enzymes in the Transformation of 1H-Indole-3-propanal, alpha-oxo- (Indole-3-pyruvic Acid)

| Enzyme | EC Number | Source Organism (Example) | Substrate(s) | Product(s) | Selectivity Highlights |

| Tryptophan Aminotransferase (TAA1) | 2.6.1.27 | Arabidopsis thaliana | L-Tryptophan, Pyruvate (B1213749) | Indole-3-pyruvic acid, Alanine | High stereoselectivity for L-tryptophan. uniprot.org |

| Indolepyruvate Decarboxylase (IPDC) | 4.1.1.74 | Enterobacter cloacae | Indole-3-pyruvic acid | Indole-3-acetaldehyde, CO2 | High regioselectivity; specific for indole-3-pyruvic acid. nih.gov |

| Indole-3-lactic acid dehydrogenase | 1.1.1.110 | Bifidobacterium longum | Indole-3-pyruvic acid, NADH | Indole-3-lactic acid, NAD+ | Stereoselective reduction to either D- or L-ILA. nih.gov |

| YUCCA Flavin Monooxygenase | 1.14.13.158 | Arabidopsis thaliana | Indole-3-pyruvic acid, NADPH, O2 | Indole-3-acetic acid, NADP+, H2O | Key rate-limiting step in direct conversion to IAA. nih.gov |

Table 2: Substrate Specificity of Indolepyruvate Decarboxylase (IPDC) from Enterobacter cloacae

| Substrate | Relative Activity (%) | Km (mM) |

| Indole-3-pyruvic acid | 100 | 0.015 nih.gov |

| Pyruvic acid | Low | 2.5 nih.gov |

| L-Tryptophan | Not Detected | - |

| Indole-3-lactic acid | Not Detected | - |

| β-Phenylpyruvic acid | Not Detected | - |

Investigation of Biological Interactions Non Clinical Contexts

General Mechanisms of Interaction with Biological Systems (in vitro studies)

In vitro studies have demonstrated that indole-3-pyruvic acid is not merely a passive metabolic intermediate but an active molecule that interacts with and influences various cellular pathways and components.

Indole-3-pyruvic acid has been identified as an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses. caymanchem.combohrium.com In vitro reporter assays have confirmed that IPyA can activate the AhR. caymanchem.com This activation is a key mechanism through which IPyA is thought to exert some of its biological effects. bohrium.com For example, the interaction between tryptophan metabolites and AhR is known to influence the differentiation of T-helper cells. While the direct impact of IPyA on the NF-κB pathway requires further investigation, the activation of AhR by other indole (B1671886) derivatives has been shown to modulate NF-κB signaling, suggesting a potential, yet unconfirmed, mechanism for IPyA. nih.gov

Table 1: In Vitro Studies on Cellular Pathway Modulation by Indole-3-Pyruvic Acid

| System/Assay | Target Pathway/Receptor | Observed Effect | Concentration | Reference |

| Reporter Assay | Aryl Hydrocarbon Receptor (AhR) | Activation of AhR | 50 and 250 µM | caymanchem.com |

| Immune Cell Models | T-cell differentiation | Alleviation of arthritis models via AhR | Not specified | bohrium.com |

Research has revealed direct interactions between indole-3-pyruvic acid and specific cellular proteins, particularly enzymes involved in its own metabolic pathway. In plants such as Arabidopsis thaliana, IPyA functions as a feedback inhibitor of the enzyme tryptophan aminotransferase (TAA1), which catalyzes its formation from tryptophan. nih.govpnas.org This regulation occurs through competitive inhibition, where IPyA competes with the substrate, tryptophan, for the enzyme's active site. nih.govpnas.org The Michaelis constant (Km) for IPyA in the reverse reaction is 0.7 µM, significantly lower than the 43.6 µM Km for tryptophan in the forward reaction, indicating a very high affinity of the TAA1 enzyme for its product, IPyA. nih.govpnas.org This feedback loop is crucial for maintaining cellular homeostasis of IPyA and IAA. nih.govpnas.org

In the bacterium Serratia plymuthica, IPyA has been shown to modulate the transcription of an antibiotic biosynthetic cluster. researchgate.net In vitro transcription assays demonstrated that IPyA could repress transcription from the adm promoter at concentrations of 500 µM and 1000 µM, indicating an interaction with the transcriptional machinery, likely via the regulator AdmX. researchgate.net

Table 2: In Vitro Interactions of Indole-3-Pyruvic Acid with Cellular Components

| Interacting Component | Organism/System | Type of Interaction | Effect | Km / Effective Concentration | Reference |

| Tryptophan aminotransferase (TAA1) | Arabidopsis thaliana | Competitive Enzyme Inhibition | Feedback regulation of auxin biosynthesis | 0.7 µM (for reverse reaction) | nih.govpnas.org |

| AdmX / adm promoter | Serratia plymuthica | Transcriptional Regulation | Repression of andrimid (B1212256) biosynthesis | 500 - 1000 µM | researchgate.net |

The direct effects of indole-3-pyruvic acid on the viability and proliferation of non-human cell lines are not extensively documented in current scientific literature. Research on the cytotoxicity of indole derivatives has often focused on human cell lines or has investigated related but distinct molecules like indole-3-propionic acid. nih.govnih.gov For instance, studies using the human keratinocyte cell line HaCaT showed that IPyA can reduce cytotoxicity induced by UVB radiation, highlighting a protective effect in that specific context. caymanchem.com However, dedicated studies examining the impact of pure indole-3-pyruvic acid on the growth and survival of non-human cell lines, as requested, are limited.

Antimicrobial Research Perspectives (in vitro studies)

The role of indole-3-pyruvic acid in microbial interactions is complex; it can be a key metabolite for some microorganisms while potentially influencing the growth of others.

Direct bactericidal or bacteriostatic activity of indole-3-pyruvic acid is not well-established. Instead, research points towards a more nuanced, modulatory role. In an in vitro study involving Serratia plymuthica, IPyA was found to repress the transcription of the gene cluster responsible for producing the antibiotic andrimid. researchgate.net This suggests that, rather than acting as a direct antibacterial agent itself, IPyA can influence a bacterium's ability to produce its own antimicrobial compounds. researchgate.net In contrast, a downstream metabolite of IPyA, indole-3-lactic acid, has demonstrated direct inhibitory effects against the pathogenic bacterium Helicobacter pylori, suggesting that the metabolic pathway involving IPyA could be a source of antibacterial compounds. nih.gov

In the fungal kingdom, indole-3-pyruvic acid is primarily known as an unstable intermediate in the biosynthesis of indole-3-acetic acid (IAA), a molecule that can play a role in fungal development and communication. nih.govplos.org Studies on the non-pathogenic fungus Neurospora crassa have characterized the IPA pathway for IAA production. nih.gov The deletion of the gene for the enzyme that processes IPyA leads to the accumulation of its derivative, indole-3-lactic acid, confirming that IPyA is actively produced within the fungus. plos.org

While direct studies on the antifungal properties of IPyA are sparse, research into other indole derivatives provides a basis for future investigation. For example, indole-3-carbinol (B1674136) has been shown to exhibit broad-spectrum antimicrobial activity, including against the fungus Candida albicans, by disrupting the cell membrane. nih.gov Furthermore, synthetically created 3-indolyl-3-hydroxy oxindole (B195798) derivatives have demonstrated significant in vitro antifungal activity against several plant pathogenic fungi. mdpi.com These findings suggest that the indole scaffold, central to IPyA, is a promising feature for the development of antifungal agents, warranting further research into the specific activities of IPyA itself.

Antioxidant Activity Investigations (in vitro studies)

While direct in vitro antioxidant studies on 1H-Indole-3-propanal, alpha-oxo- are not extensively documented in publicly available literature, the antioxidant properties of structurally related indole compounds, particularly indole-3-pyruvic acid, have been a subject of scientific inquiry. nih.govresearchgate.netmedchemexpress.com Indole-3-pyruvic acid, a keto analogue of tryptophan, has demonstrated antioxidant properties. medchemexpress.com The antioxidant capacity of indole derivatives is often attributed to the indole nucleus itself. The heterocyclic nitrogen atom possesses a free electron pair, which can be delocalized within the aromatic system, enabling the molecule to act as a redox center. nih.gov

In vitro studies on other C-3 substituted indole derivatives have been conducted to evaluate their antioxidant potential through various cell-free assays. nih.gov These assays include the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, ferrous ion (Fe²⁺) chelating assays, and ferric ion (Fe³⁺) to ferrous ion (Fe²⁺) reducing power assays. nih.gov For instance, a study on gramine (B1672134) derivatives, which are also C-3 substituted indoles, showed that certain modifications significantly enhance antiradical activity compared to the parent compound. nih.gov This suggests that the side chain at the C-3 position plays a crucial role in modulating the antioxidant properties of the indole scaffold. The presence of the α-oxo group in 1H-Indole-3-propanal, alpha-oxo- introduces a conjugated system that could potentially influence its radical scavenging and reducing capabilities. researchgate.net

Structure-Activity Relationship (SAR) Studies in Mechanistic Biological Contexts

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For indole derivatives, extensive SAR studies have been performed across various biological targets, providing insights that may be extrapolated to 1H-Indole-3-propanal, alpha-oxo-.

Impact of Structural Modifications on In Vitro Binding Affinities

The binding affinity of indole derivatives to biological targets is highly sensitive to structural modifications on both the indole core and its substituents. Research on indole-based compounds as inhibitors of HIV-1 fusion, for example, has revealed the importance of molecular shape, charge, and hydrophobic contact surfaces for fitting into the target's hydrophobic pocket. nih.gov Optimization of the indole scaffold in these studies led to compounds with improved binding affinity. nih.gov

In the context of benzodiazepine (B76468) receptor (BzR) ligands, SAR studies of N'-phenylindol-3-ylglyoxylhydrazides showed that substituents on the indole ring and the phenyl side chain have interdependent effects on binding potency. nih.gov For instance, the affinity of 5-chloro or 5-nitro substituted derivatives was enhanced by hydroxyl or methoxy (B1213986) groups on the side chain's phenyl ring. nih.gov Conversely, for derivatives with an unsubstituted 5-position, halogen substituents on the phenyl ring increased affinity. nih.gov This highlights the nuanced interplay between different parts of the molecule in determining binding affinity.

Similarly, in the development of inhibitors for enzymes like monoamine oxidase (MAO), substitutions on the indole ring have been shown to significantly alter binding and inhibitory activity. researchgate.net The nature and position of substituents can dictate the selectivity and potency of the inhibition.

The table below summarizes findings from SAR studies on various indole derivatives, illustrating the impact of structural changes on binding affinity for different targets.

| Series/Compound Class | Target | Key Structural Modifications | Impact on Binding Affinity (Ki or IC50) |

| Indole-based HIV-1 Fusion Inhibitors | gp41 Hydrophobic Pocket | Linkage between indole rings (B and C) | Altering linkage from 6-6' to 5-6', 6-5', or 5-5' reduced binding affinity 3-4 times. nih.gov |

| N'-phenylindol-3-ylglyoxylhydrazides | Benzodiazepine Receptor (BzR) | Substituents at indole-5 position (R) and phenyl side chain (R') | Affinity of 5-Cl/NO₂ derivatives improved by hydroxyl/methoxy on phenyl. Affinity of 5-H derivatives increased by halogens on phenyl. nih.gov |

| Indole-based Phenylallylidene Derivatives | Monoamine Oxidase-B (MAO-B) | Halogen substitution on B-ring | 4-Cl and 4-Br substitutions resulted in the highest MAO-B inhibition (IC50 = 0.068 µM for 4-Cl). researchgate.net |

| Indole-2-carboxamides | EGFR, BRAFV600E | Substituent at indole-3 position | The type and nature of the substituent is crucial for activity. Unsubstituted (H) at R1 showed potent inhibition. nih.gov |

Correlation between Molecular Structure and Observed Biological Mechanisms

The molecular structure of an indole derivative not only determines its binding affinity but also correlates with its mechanism of action. For instance, indole-3-propionic acid (IPA), a metabolite of tryptophan, is known to activate the Aryl hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR), which in turn modulates immune responses and inflammation. nih.gov This activation is a key part of its biological mechanism.

In the case of HIV-1 fusion inhibitors, while a strong binding affinity to the gp41 hydrophobic pocket is essential, studies have shown that below a certain threshold (e.g., 1 µM), the correlation between binding and biological activity (like antiviral potency) can diminish. nih.govacs.org This suggests that other molecular properties, such as amphipathicity, become critical for the compound's activity in a cellular environment. nih.gov

The design of anti-inflammatory indole derivatives has also benefited from understanding the correlation between structure and mechanism. Molecular docking studies of fused pyrrole (B145914) derivatives, which include indole structures, have helped to interpret their anti-inflammatory activity by predicting their binding modes within the cyclooxygenase (COX-2) active site. researchgate.net

For 1H-Indole-3-propanal, alpha-oxo-, its structure featuring an indole core, a three-carbon chain, and an alpha-keto group suggests potential interactions with various biological targets. The α,β-unsaturated carbonyl system is a Michael acceptor, which could potentially react with nucleophilic residues in proteins, a mechanism exploited by some enzyme inhibitors. The indole ring itself can participate in π-π stacking, hydrogen bonding (via the N-H group), and hydrophobic interactions, which are critical for binding to many biological macromolecules.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are fundamental for confirming the molecular structure of indole-3-pyruvic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the structure of IPyA. Due to its instability, the solvent and conditions for NMR analysis are critical. Data from PubChem indicates ¹H NMR spectra have been recorded in ethanol (B145695), showing characteristic shifts for the protons of the indole (B1671886) ring and the pyruvic acid moiety. nih.gov Similarly, ¹³C NMR data in ethanol reveals the chemical shifts for the carbon atoms in the molecule. nih.gov

Infrared (IR) Spectroscopy: The NIST WebBook provides gas-phase IR spectral data for indole-3-pyruvic acid. nist.gov The spectrum displays characteristic absorption bands that confirm the presence of specific functional groups, such as the N-H stretch of the indole ring, the C=O stretch of the carboxylic acid and ketone, and the aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of IPyA. The NIST WebBook lists the electron ionization (EI) mass spectrum for indole-3-pyruvic acid. nist.gov High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is also used to accurately determine the mass and elemental composition. nih.gov

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating IPyA from complex mixtures and for assessing its purity and concentration.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly used method for the analysis of indole-3-pyruvic acid. sielc.comsielc.com A typical method involves a C18 or Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid for better peak shape and mass spectrometry compatibility. sielc.comsielc.com In a study on the biosynthesis of auxin in Neurospora crassa, HPLC was used to identify and quantify IPyA and related indolic compounds in fungal cultures. nih.govplos.org

Table 1: HPLC Method for Indole-3-pyruvic acid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | sielc.com |

| MS-compatible Mobile Phase | Acetonitrile (MeCN) and water with formic acid | sielc.comsielc.com |

| Application | Purity assessment, preparative separation, pharmacokinetics | sielc.comsielc.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of IPyA, particularly in biological samples. Due to the low volatility and thermal lability of IPyA, derivatization is typically required prior to analysis. A study on the determination of IPyA in Arabidopsis thaliana utilized derivatization with hydroxylamine, followed by solid-phase extraction and HPLC cleanup before GC-MS analysis. nih.gov Another study identified endogenous indole-3-pyruvate in tomato shoots by full-scan GC-MS after stabilization through the formation of its pentafluorobenzyl oxime derivative. nih.gov The trimethylsilyl (B98337) (TMS) derivative of IPyA has also been analyzed by GC-MS. oup.com

Table 2: GC-MS Derivatization and Analysis of Indole-3-pyruvic acid

| Derivatizing Agent | Sample Matrix | Key Findings | Reference |

|---|---|---|---|

| Hydroxylamine | Arabidopsis thaliana | Enabled quantification of IPyA at levels of 4 to 13 ng/g. | nih.gov |

| Pentafluorobenzyl oxime | Tomato shoots | Allowed for sensitive detection in the picogram range using an electron capture detector. | nih.gov |

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS offers high sensitivity and selectivity for the analysis of IPyA, especially at low concentrations in complex matrices. A recent study utilized UHPLC-High Resolution Mass Spectrometry (HRMS) to investigate the tautomeric equilibrium between the keto and enol forms of IPyA. nih.gov This method was able to distinguish between the two forms and study their reactivity. nih.gov Tandem mass spectrometry (MS/MS) provides structural information through characteristic fragmentation patterns, aiding in the confident identification of the compound. massbank.eubmrb.io

Advanced Detection Techniques for Trace Analysis in Complex Matrices

The detection of trace amounts of indole-3-pyruvic acid in complex biological and environmental samples presents a significant analytical challenge due to its inherent instability and the presence of interfering substances. nih.govplos.org Advanced detection techniques are often coupled with chromatographic separations to enhance sensitivity and selectivity.

One approach involves the use of an electron capture detector (ECD) in gas chromatography, which is particularly sensitive to electrophilic derivatives of IPyA, such as the pentafluorobenzyl oxime derivative. nih.gov This method has been successfully applied to measure picogram quantities of IPyA in plant tissues. nih.gov

For liquid chromatography, tandem mass spectrometry (MS/MS) is a powerful tool for trace analysis. By using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes, specific precursor-to-product ion transitions for IPyA can be monitored, significantly reducing background noise and improving the limit of detection. nih.gov

Applications in Metabolomics Research (excluding human clinical samples)

Indole-3-pyruvic acid is a key metabolite in the tryptophan-dependent auxin biosynthesis pathway in plants and some microorganisms. nih.govplos.orgfrontiersin.org As such, its analysis is critical in non-human metabolomics studies aimed at understanding plant growth and development, as well as plant-microbe interactions.

In a study of the fungus Neurospora crassa, HPLC analysis was used to create metabolite profiles and demonstrate the role of the IPyA pathway in indole-3-acetic acid (IAA) biosynthesis. nih.govplos.org The instability of IPyA often leads researchers to measure its more stable downstream product, indole-3-lactic acid (ILA), as a proxy for its presence and concentration. nih.govplos.org

Metabolomic studies in the bacterium Bradyrhizobium elkanii have also focused on the IPyA pathway, using HPLC and GC-MS to identify and quantify intermediates, including IPyA, to elucidate the biosynthetic route to IAA. oup.com Furthermore, research in Arabidopsis thaliana has employed GC-MS to quantify endogenous levels of IPyA to understand its role in auxin homeostasis. nih.gov The analysis of tryptophan metabolites, including IPyA, is also relevant in understanding the gut microbiota of various organisms. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| 1H-Indole-3-propanal, alpha-oxo- | - |

| Indole-3-pyruvic acid | IPyA |

| Acetonitrile | MeCN |

| Indole-3-acetic acid | IAA |

| Indole-3-lactic acid | ILA |

| Bis(trimethylsilyl)trifluoroacetamide | BSTFA |

Derivatives and Analogues: Synthesis and Research Applications

Design and Synthesis of Modified 1H-Indole-3-propanal, alpha-oxo-, one Analogues

The inherent reactivity of the indole (B1671886) nucleus and the side chain of 1H-Indole-3-propanal, alpha-oxo-, one allows for the systematic design and synthesis of a wide array of analogues. These modifications are primarily focused on two key areas: substitutions on the indole ring and alterations to the propanal chain and its alpha-oxo group.

Variations in the Indole Substituents

The indole ring of 1H-Indole-3-propanal, alpha-oxo-, one is a prime target for substitution to generate analogues with tailored properties. Synthetic strategies have been developed to introduce a variety of functional groups at different positions of the indole nucleus.

Common modifications include the introduction of halogen atoms, such as bromine, onto the indole ring. For instance, 5-bromoindole (B119039) can be synthesized and potentially used as a precursor for 5-bromo-indole-3-pyruvic acid. erowid.orggoogle.comgoogle.comresearchgate.net The synthesis of 5-bromoindole has been achieved through methods involving the bromination of an acetylated indoline-2-sulfonate intermediate. erowid.orggoogle.com Another approach involves the reaction of indole with sodium bisulfite, followed by acetylation and subsequent bromination. google.com

Methoxy-substituted analogues have also been a subject of interest. The synthesis of 5-methoxyindole, a precursor for 5-methoxy-indole-3-pyruvic acid, can be achieved from 5-methoxy-2-oxindole or through the reaction of 5-bromoindole with sodium methoxide (B1231860) in the presence of a copper catalyst. chemicalbook.comgoogle.com The Fischer indole synthesis of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone has been shown to yield ethyl 7-methoxyindole-2-carboxylate, albeit sometimes with the formation of abnormal chlorinated products. caymanchem.comnih.gov

Furthermore, N-alkylation of the indole nitrogen provides another avenue for modification. 1-Methylindole, for example, can be prepared by reacting indole with methylating agents after treatment with a base like sodium amide. chim.it This N-methylated indole can then serve as a starting material for the synthesis of N-methyl-indole-3-pyruvic acid. chim.itcaymanchem.com The synthesis of N-methylated 3-vinylindoles has also been reported. google.com

Table 1: Examples of Synthesized Indole-Substituted Analogues

| Substituent | Position | Synthetic Precursor | Reference |

|---|---|---|---|

| Bromo | 5 | 5-Bromoindole | erowid.orggoogle.comgoogle.comresearchgate.net |

| Methoxy (B1213986) | 5 | 5-Methoxyindole | chemicalbook.comgoogle.com |

| Methoxy | 7 | Ethyl pyruvate 2-methoxyphenylhydrazone | caymanchem.comnih.gov |

| Methyl | 1 (N) | 1-Methylindole | chim.itcaymanchem.com |

| Acetyl | 1 (N) | N-acetyl-indole |

Modifications of the Propanal Chain and Alpha-Oxo Group

The propanal chain and the alpha-oxo group of 1H-Indole-3-propanal, alpha-oxo-, one are also amenable to a variety of chemical transformations, leading to a diverse range of derivatives.

A notable reaction involves the aldol (B89426) condensation of indole-3-pyruvic acid with another molecule of pyruvic acid or oxaloacetic acid. This reaction can lead to the formation of more complex keto acids, such as 4-(indol-3-ylmethyl)-4-hydroxy-2-oxoglutaric acid. google.comnih.gov

The alpha-keto group can be readily reduced to a hydroxyl group, converting indole-3-pyruvic acid into indole-3-lactic acid (ILA). guidechem.comresearchgate.netnih.govplos.org This conversion is known to occur spontaneously in some biological systems and can also be achieved through chemical reduction. guidechem.comresearchgate.netnih.govplos.org The instability of indole-3-pyruvic acid often leads to its dynamic conversion to ILA. guidechem.comresearchgate.netnih.govplos.org

Furthermore, the carboxylic acid moiety can be derivatized to form esters and amides. For example, indole-3-glyoxylic acid, a closely related compound, can be synthesized and subsequently converted into various derivatives. guidechem.comrsc.org The synthesis of indole-3-glyoxylic acid has been reported, and it serves as a precursor for other indole derivatives. guidechem.comrsc.org

Table 2: Examples of Propanal Chain and Alpha-Oxo Group Modifications

| Modification | Resulting Compound | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Aldol Condensation | 4-(indol-3-ylmethyl)-4-hydroxy-2-oxoglutaric acid | Pyruvic acid or oxaloacetic acid | google.comnih.gov |

| Reduction of α-keto group | Indole-3-lactic acid | Spontaneous or chemical reduction | guidechem.comresearchgate.netnih.govplos.org |

| Decarboxylation | Indole-3-acetaldehyde | Enzymatic (pyruvate decarboxylase) | researchgate.netnih.govplos.org |

| Esterification | Indole-3-pyruvic acid esters | Alcohol, acid catalyst | |

| Amidation | Indole-3-glyoxylamides | Amine, coupling agent | nih.gov |

Integration into More Complex Molecular Architectures

The scaffold of 1H-Indole-3-propanal, alpha-oxo-, one is a valuable building block for the construction of more intricate molecular architectures, including fused heterocyclic systems and multi-scaffold conjugates.

Heterocyclic Fusions and Cyclization Products

The reactive nature of the indole ring and the side chain of 1H-Indole-3-propanal, alpha-oxo-, one facilitates various cyclization reactions, leading to the formation of fused heterocyclic systems.

One important class of fused heterocycles derived from indole precursors are the β-carbolines. The Pictet-Spengler reaction is a classic method for synthesizing tetrahydro-β-carbolines, which can then be oxidized to β-carbolines. ljmu.ac.uknih.govmdpi.comresearchgate.net This reaction typically involves the condensation of a tryptamine (B22526) derivative with an aldehyde or keto acid. ljmu.ac.uknih.govmdpi.comresearchgate.net While direct use of indole-3-pyruvic acid in this context is less common, its derivatives can be envisioned as precursors. For instance, tryptamine, which can be synthesized from indole precursors, is a key starting material for many β-carboline syntheses. nih.govnih.govacs.orgscience.gov

Another significant heterocyclic system is the pyridazino[4,5-b]indole scaffold. The synthesis of these compounds has been achieved through various routes, including the reaction of indole-fused pyridazinones with various reagents. ljmu.ac.uk A review of synthetic strategies for pyridazino[4,5-b]indoles highlights methods starting from precursors like ethyl indole-2-carboxylates and 2-acetylindole-3-carboxylic acid. nih.gov A [3+3] annulation reaction of 2-alkenylindoles with hydrazonyl chlorides has also been developed for the synthesis of functionalized pyridazino[4,5-b]indoles. biosynth.com

The pyrazino[1,2-a]indole (B3349936) core is another important heterocyclic system that can be accessed from indole derivatives. Synthetic routes often involve the cyclization of an indole with a substituted C2 side chain and a nucleophile attached to the indole nitrogen. nih.govnih.govmdpi.com For example, pyrazino[1,2-a]indol-1-ones have been synthesized via a Michael addition of the indole nitrogen anion onto an electrophilic sulfonium (B1226848) salt, followed by an SN2 substitution. nih.gov

Multi-Scaffold Conjugates

The indole moiety of 1H-Indole-3-propanal, alpha-oxo-, one can be conjugated to other molecular scaffolds to create hybrid molecules with potentially enhanced or novel properties.

A notable example is the conjugation of indole derivatives with polyamines. Indole-3-carboxamido-polyamine conjugates have been synthesized and evaluated for their biological activities. nih.gov These conjugates often exhibit interesting membrane-targeting properties. nih.gov Similarly, indole-3-glyoxylamido-polyamine conjugates have been prepared. mdpi.com

Peptide conjugates represent another important class of multi-scaffold architectures. Indole-3-acetic acid (IAA), a closely related compound, has been conjugated to peptides and even proteins. researchgate.netacs.orgchemicalbook.comresearchgate.net These studies have explored the role of such conjugates in plant biology. researchgate.netchemicalbook.comresearchgate.net The synthesis of tryptamine-antioxidant conjugates, where tryptamine is linked to an antioxidant molecule via an amide bond, has also been reported. rsc.org These examples highlight the potential for creating diverse conjugates starting from the indole core.

Use as a Precursor for Research Probes and Tool Compounds

1H-Indole-3-propanal, alpha-oxo-, one is a valuable precursor for the synthesis of a variety of research probes and tool compounds that are instrumental in biological and chemical research.

Its role as a direct precursor to kynurenic acid, a metabolite with neuroactive properties, has been established. google.comnih.gov This makes it a useful tool for studying the kynurenine (B1673888) pathway of tryptophan metabolism.

In the field of plant biology, indole-3-pyruvic acid is a key intermediate in the biosynthesis of the plant hormone auxin (indole-3-acetic acid). researchgate.netnih.govplos.orgmdpi.com Its availability allows researchers to study the enzymes and regulatory mechanisms involved in this crucial pathway. nih.gov It has been shown to regulate the activity of TAA1, a key enzyme in auxin biosynthesis, through a negative feedback loop. researchgate.net

Furthermore, indole-3-pyruvic acid and its derivatives serve as starting materials for the synthesis of various tryptamine derivatives. nih.govnih.govacs.orgscience.gov Tryptamines are an important class of neuroactive compounds, and the ability to synthesize a range of analogues is crucial for structure-activity relationship studies.

The potential for developing radiolabeled probes from indole-3-pyruvic acid has also been recognized. For instance, the synthesis of carbon-11 (B1219553) labeled indole-3-acetic acid has been developed, suggesting that similar strategies could be applied to create PET ligands from indole-3-pyruvic acid for in vivo imaging studies. researchgate.net While specific examples of biotinylated or fluorescent probes directly synthesized from indole-3-pyruvic acid are not extensively documented in the provided search results, the reactive nature of its functional groups makes it a suitable candidate for such modifications.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes